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molecular formula C17H16BrNO2 B8328720 2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

2-(5-Bromopentyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B8328720
M. Wt: 346.2 g/mol
InChI Key: XLNYKKLAKBFEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947452

Procedure details

Following the procedure of part (a) of example 39 but substituting 1,5-dibromopentane for the 1,4-dibromobutane, one obtains 2-(5-bromopentyl)-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 113°-115°.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C1C2C(=CC=CC=2)CCN1CCC[CH2:15][N:16]1[C:25](=[O:26])[C:24]2[CH:27]=[CH:28][CH:29]=[C:22]3[C:23]=2[C:18](=[CH:19][CH:20]=[CH:21]3)[C:17]1=[O:30].[Br:31][CH2:32][CH2:33][CH2:34][CH2:35]CBr.BrCCCCBr>>[Br:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:15][N:16]1[C:17](=[O:30])[C:18]2[CH:19]=[CH:20][CH:21]=[C:22]3[C:23]=2[C:24](=[CH:27][CH:28]=[CH:29]3)[C:25]1=[O:26] |f:0.1|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1N(CCC2=CC=CC=C12)CCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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